molecular formula C22H11Cl2F2N3 B2662829 1-(2,3-dichlorophenyl)-6,8-difluoro-3-phenyl-1H-pyrazolo[4,3-c]quinoline CAS No. 901267-37-6

1-(2,3-dichlorophenyl)-6,8-difluoro-3-phenyl-1H-pyrazolo[4,3-c]quinoline

Cat. No. B2662829
M. Wt: 426.25
InChI Key: MKGKWMQLSWLXSI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “1-(2,3-dichlorophenyl)-6,8-difluoro-3-phenyl-1H-pyrazolo[4,3-c]quinoline” is a complex organic molecule that contains several functional groups and structural features, including a pyrazoloquinoline core, a dichlorophenyl group, and a phenyl group .


Synthesis Analysis

While the specific synthesis for this compound isn’t available, similar compounds are often synthesized using methods like the Suzuki–Miyaura cross-coupling . This reaction is a widely-used method for forming carbon-carbon bonds, and it’s known for its mild conditions and functional group tolerance .


Molecular Structure Analysis

The molecular structure of this compound would likely be determined by techniques such as X-ray crystallography or NMR spectroscopy . These techniques can provide detailed information about the arrangement of atoms in the molecule and the nature of the bonds between them .


Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions, depending on the conditions and reagents used. For example, the phenyl groups could participate in electrophilic aromatic substitution reactions, and the pyrazoloquinoline core could undergo various transformations .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of fluorine atoms could influence its reactivity and stability .

Scientific Research Applications

Corrosion Inhibition

  • Application: Quinoxaline derivatives, similar in structure to the compound , have been used as corrosion inhibitors. For example, specific quinoxaline derivatives have demonstrated significant corrosion inhibition efficiency for mild steel in acidic medium. This includes the use of Computational and Electrochemical Analysis to study their effectiveness (Saraswat & Yadav, 2020).

Optical and Structural Properties

  • Application: Studies have explored the structural and optical properties of similar quinoxaline derivatives. These compounds, when formed into thin films, exhibit unique polycrystalline structures and have potential applications in photonics and materials science (Zeyada, El-Nahass, & El-Shabaan, 2016).

Anti-Cancer Research

  • Application: Some quinoxaline derivatives are being investigated for their anti-cancer properties. For example, a novel isoxazolequinoxaline derivative has shown promise in docking studies for anti-cancer activity (Abad et al., 2021).

Quantum Chemical Simulations

  • Application: Quantum chemical simulation studies have been conducted on pyrazolo[3,4-b]quinoline derivatives, which are structurally related to the compound . These studies help in understanding the electronic properties and potential applications in materials science (Koścień et al., 2003).

Photovoltaic Properties

  • Application: Quinoxaline derivatives have been studied for their photovoltaic properties and their application in organic-inorganic photodiode fabrication. This includes understanding their electrical properties and potential use in photodiode devices (Zeyada, El-Nahass, & El-Shabaan, 2016).

Synthesis and Molecular Structure Analysis

  • Application: Research has been conducted on the synthesis of pyrazolo[3,4-c]quinoline derivatives, providing insights into their molecular structures. This is crucial for developing new compounds with potential applications in various fields (Nagarajan & Shah, 1992).

Future Directions

Future research could focus on synthesizing this compound and studying its properties and potential applications. This could include testing its biological activity, optimizing its synthesis, and investigating its mechanism of action .

properties

IUPAC Name

1-(2,3-dichlorophenyl)-6,8-difluoro-3-phenylpyrazolo[4,3-c]quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H11Cl2F2N3/c23-16-7-4-8-18(19(16)24)29-22-14-9-13(25)10-17(26)21(14)27-11-15(22)20(28-29)12-5-2-1-3-6-12/h1-11H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKGKWMQLSWLXSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NN(C3=C4C=C(C=C(C4=NC=C32)F)F)C5=C(C(=CC=C5)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H11Cl2F2N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2,3-dichlorophenyl)-6,8-difluoro-3-phenyl-1H-pyrazolo[4,3-c]quinoline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.